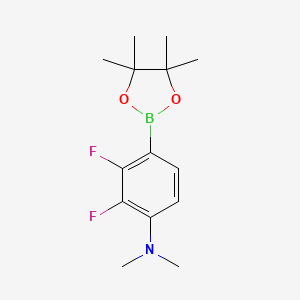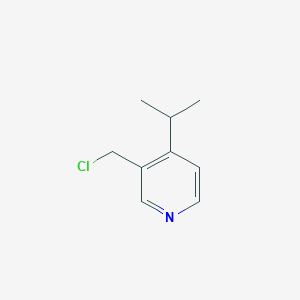
3-(Chloromethyl)-4-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4-isopropylpyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group at the third position and an isopropyl group at the fourth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-isopropylpyridine can be achieved through several methods. One common method involves the chloromethylation of 4-isopropylpyridine. This process typically uses chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Methyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Chloromethyl)-4-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anti-inflammatory properties. Research is ongoing to explore its potential as a building block for novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4-isopropylpyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Isopropylpyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
3-(Chloromethyl)-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 3-(Chloromethyl)-4-isopropylpyridine is unique due to the combination of the chloromethyl and isopropyl groups on the pyridine ring. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis. Its specific structure allows for selective reactions that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
QDNGNAPZJKGYEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



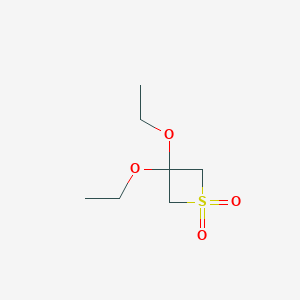
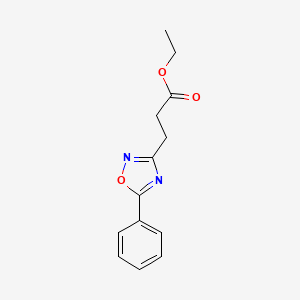
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine](/img/structure/B15333066.png)
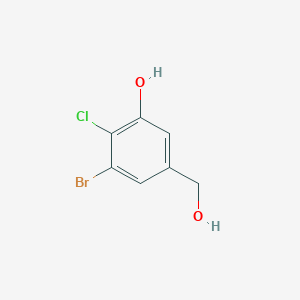
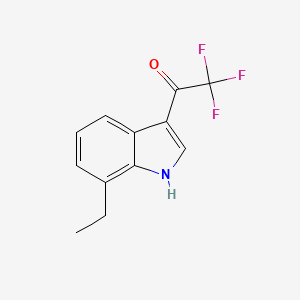
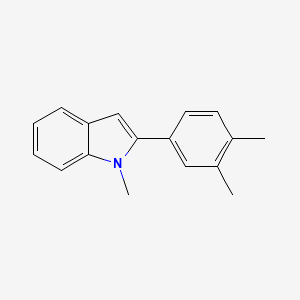
![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)

![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)
